molecular formula C17H25NO B11032066 N-cyclohexyl-N-ethyl-3-phenylpropanamide

N-cyclohexyl-N-ethyl-3-phenylpropanamide

Cat. No.: B11032066
M. Wt: 259.4 g/mol
InChI Key: XYLOYTBPTCNHGS-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-3-phenylpropanamide is an organic compound with the molecular formula C15H21NO It is a synthetic amide that features a cyclohexyl group, an ethyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N-ethyl-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethyl 3-phenylpropanoate under acidic or basic conditions to form the desired amide. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the amide group to an amine, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines

Scientific Research Applications

N-cyclohexyl-N-ethyl-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-ethyl-3-phenylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use and the specific biological processes being studied.

Comparison with Similar Compounds

N-cyclohexyl-N-ethyl-3-phenylpropanamide can be compared with other similar compounds, such as:

    N-cyclohexyl-3-phenylpropanamide: Lacks the ethyl group, which may influence its reactivity and biological activity.

    N-ethyl-3-phenylpropanamide: Lacks the cyclohexyl group, potentially affecting its physical and chemical properties.

    N-cyclohexyl-N-methyl-3-phenylpropanamide: Contains a methyl group instead of an ethyl group, which can alter its steric and electronic characteristics.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-3-phenylpropanamide

InChI

InChI=1S/C17H25NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,16H,2,4,7-8,11-14H2,1H3

InChI Key

XYLOYTBPTCNHGS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCC2=CC=CC=C2

solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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